molecular formula C18H17NO4S B2394607 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide CAS No. 2034339-99-4

2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

Cat. No.: B2394607
CAS No.: 2034339-99-4
M. Wt: 343.4
InChI Key: KPNALBXPLHMIFS-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a complex organic compound that features a combination of methoxyphenoxy, thiophenyl, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the methoxyphenoxy intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Synthesis of the thiophenyl-furan intermediate: This step involves the coupling of thiophene and furan derivatives using a palladium-catalyzed cross-coupling reaction.

    Coupling of intermediates: The final step involves the coupling of the methoxyphenoxy intermediate with the thiophenyl-furan intermediate using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling steps and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups in this compound makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)acetamide: Lacks the thiophenyl-furan moiety.

    N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide: Lacks the methoxyphenoxy moiety.

Uniqueness

The uniqueness of 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide lies in its combination of methoxyphenoxy, thiophenyl, and furan groups, which confer unique chemical and physical properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-21-16-4-2-3-5-17(16)22-11-18(20)19-10-14-6-7-15(23-14)13-8-9-24-12-13/h2-9,12H,10-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNALBXPLHMIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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